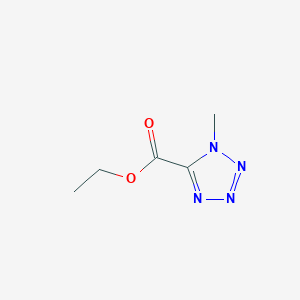

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester

CAS No.: 91616-41-0

Cat. No.: VC2369122

Molecular Formula: C5H8N4O2

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91616-41-0 |

|---|---|

| Molecular Formula | C5H8N4O2 |

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | ethyl 1-methyltetrazole-5-carboxylate |

| Standard InChI | InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-7-8-9(4)2/h3H2,1-2H3 |

| Standard InChI Key | JMPPMYKMIXZZRM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN=NN1C |

| Canonical SMILES | CCOC(=O)C1=NN=NN1C |

Introduction

Chemical Identity and Structure

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is characterized by a five-membered tetrazole ring containing four nitrogen atoms and one carbon atom, with methyl substitution at the N1 position and an ethyl carboxylate group at the C5 position. This structural configuration contributes to its unique reactivity profile and potential applications in various fields.

Basic Identification Parameters

The compound possesses the following key identification parameters:

| Parameter | Value |

|---|---|

| CAS Number | 91616-41-0 |

| Molecular Formula | C₅H₈N₄O₂ |

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | Ethyl 1-methyltetrazole-5-carboxylate |

| SMILES Notation | CCOC(=O)C1=NN=NN1C |

| InChIKey | JMPPMYKMIXZZRM-UHFFFAOYSA-N |

The compound features a planar tetrazole ring system with sp² hybridization at the carbon atoms, contributing to its aromatic character and stability. The methyl group at the N1 position affects the electronic distribution within the tetrazole ring, while the ethyl carboxylate moiety provides a reactive functional group for further transformations.

Structural Characteristics

The tetrazole ring in 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is a heterocyclic system with high nitrogen content. This structural feature contributes significantly to its chemical properties:

-

The tetrazole ring is aromatic, following Hückel's rule with 6 π-electrons

-

The high nitrogen content creates an electron-deficient system

-

The N-methyl substitution modifies the electronic properties compared to the unsubstituted tetrazole

-

The carboxylic ester group provides a reactive site for further functionalization

The tetrazole moiety acts as a bioisosteric replacement for carboxylic acids in many biological applications, allowing it to interact with various enzymes and proteins in biological systems.

Synthesis Methods

Several synthetic routes are available for the preparation of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester, demonstrating the versatility of approaches to this valuable compound.

Cycloaddition Reactions

The primary synthetic pathway for 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester typically involves cycloaddition reactions between nitriles and azides. This method leverages the [3+2] cycloaddition reaction, which is efficient for constructing the tetrazole ring system. The reaction often employs sodium azide with appropriate nitriles in the presence of catalysts such as zinc salts.

Reaction Conditions

The synthesis typically requires:

-

Inert organic solvents such as benzene, n-hexane, or halocarbons

-

Controlled temperature conditions, ranging from room temperature to elevated temperatures depending on the specific synthetic route

-

Appropriate catalysts to facilitate the cycloaddition reaction

-

Careful control of reaction time, which varies based on temperature conditions

Industrial production methods often employ similar synthetic routes but at larger scales, potentially utilizing heterogeneous catalysts and nanoparticles to improve efficiency and reduce costs.

Physical and Chemical Properties

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester exhibits distinctive physical and chemical properties that make it valuable for various applications.

Chemical Reactivity

The compound's reactivity is largely influenced by its tetrazole ring and carboxylate functionality:

-

The tetrazole ring can participate in various chemical transformations including substitution reactions

-

The ethyl ester group can undergo typical ester reactions including hydrolysis, transesterification, and reduction

-

The compound can form stable complexes with metal ions, which is relevant for its potential catalytic applications

The tetrazole moiety's ability to participate in hydrogen bonding and electrostatic interactions enhances its binding affinity to biological targets, making it valuable in pharmaceutical applications.

Applications and Uses

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester has diverse applications across multiple fields, highlighting its versatility as a chemical building block.

Synthetic Applications

The compound serves as a valuable synthetic intermediate in the preparation of various heterocyclic compounds, including tetrazole derivatives and fused heterocycles. These derivatives find applications in medicinal chemistry and materials science.

Specifically, 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester functions as:

-

A building block in the synthesis of complex organic molecules

-

A precursor for coordination compounds with unique properties

-

A starting material for the preparation of specialized ligands used in catalysis

Pharmaceutical Applications

In pharmaceutical research, tetrazole derivatives including 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester are valuable for several reasons:

-

The tetrazole ring acts as a bioisosteric replacement for carboxylic acids in drug design

-

This bioisosteric replacement can enhance stability and efficacy of pharmaceuticals

-

The compound's structure allows for specific interactions with biological targets, potentially leading to novel therapeutic agents

Industrial Applications

Beyond research and pharmaceutical uses, 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester and related tetrazole compounds have been utilized in various industrial applications:

-

Production of specialized materials with unique properties

-

Development of corrosion inhibitors due to their metal-binding capabilities

-

Potential applications in high-energy materials research, leveraging the high nitrogen content and stability of the tetrazole ring

Biological Activities

The biological activities of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester make it potentially valuable for therapeutic applications.

Biochemical Interactions

The compound interacts with biological systems through various mechanisms:

-

It can mimic carboxylic acids in biological environments due to its bioisosteric properties

-

The tetrazole ring can form hydrogen bonds with protein residues

-

Its ability to complex with metal ions may impact enzymatic processes

-

The compound may participate in both covalent and non-covalent interactions with biomolecules

Comparable Compounds

Understanding the relationship between 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester and similar compounds provides context for its properties and applications.

Related Tetrazole Derivatives

Several compounds share structural similarities with 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester:

-

1H-Tetrazole-5-carboxylic acid ethyl ester (CAS: 55408-10-1) - differs by lacking the N-methyl substitution

-

1-H-tetrazole-5-thiols - contains a thiol group instead of the carboxylic ester functionality

-

More complex derivatives like 1H-Imidazole-5-carboxylic acid derivatives containing tetrazole moieties

Structure-Activity Relationships

The structural variations among tetrazole derivatives result in distinct chemical and biological properties:

-

N-substitution patterns affect the electronic distribution and reactivity of the tetrazole ring

-

The nature of the substituent at the C5 position (carboxylic ester vs. thiol vs. other groups) significantly impacts chemical reactivity and biological activity

-

Incorporation of the tetrazole ring into larger molecular frameworks creates compounds with specialized functions and applications

These structure-activity relationships are valuable for designing new compounds with targeted properties for specific applications.

Current Research and Future Perspectives

Research involving 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester continues to evolve, opening new possibilities for applications and understanding.

Ongoing Research Areas

Current research focusing on 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester and related tetrazole compounds encompasses several areas:

-

Development of improved synthetic methodologies with higher yields and greater environmental sustainability

-

Exploration of new applications in materials science, leveraging the unique properties of the tetrazole ring

-

Investigation of structure-activity relationships to optimize biological activities for pharmaceutical applications

-

Study of metal coordination properties for potential catalytic applications

Future Directions

Future research directions for 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester may include:

-

More detailed investigation of its biological mechanisms of action

-

Development of novel derivatives with enhanced properties for specific applications

-

Exploration of green chemistry approaches to its synthesis

-

Application in emerging fields such as nanoparticle functionalization and bioconjugation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume